molecular formula C7H17BrSi B072970 (Bromomethyl)triethylsilane CAS No. 1112-53-4

(Bromomethyl)triethylsilane

Cat. No.: B072970
CAS No.: 1112-53-4
M. Wt: 209.2 g/mol
InChI Key: GNNGICMZKPDEFW-UHFFFAOYSA-N
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Description

(Bromomethyl)triethylsilane is an organosilicon compound with the chemical formula C7H17BrSi. It is a trialkylsilane where the silicon atom is bonded to three ethyl groups and one bromomethyl group. This compound is known for its reactivity due to the presence of the silicon-hydrogen (Si-H) bond, making it useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromomethyl)triethylsilane can be synthesized through the reaction of triethylsilane with bromomethyl compounds under specific conditions. One common method involves the use of bromomethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, leading to higher purity and yield.

Chemical Reactions Analysis

Types of Reactions

(Bromomethyl)triethylsilane undergoes various types of chemical reactions, including:

    Reduction: The Si-H bond in this compound makes it a good reducing agent. It can reduce aldehydes, ketones, and imines to their corresponding alcohols and amines.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrosilylation: This compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds, such as alkenes and alkynes.

Common Reagents and Conditions

    Reduction: Common reagents include triethylsilane and a catalyst such as boron trifluoride etherate. The reaction is typically carried out at room temperature.

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide are used. The reaction conditions vary depending on the nucleophile but often involve mild temperatures and solvents like tetrahydrofuran.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are used. The reaction is carried out under an inert atmosphere at moderate temperatures.

Major Products

    Reduction: Alcohols and amines are the major products.

    Substitution: The major products are the substituted silanes, where the bromine atom is replaced by the nucleophile.

    Hydrosilylation: The major products are organosilicon compounds with Si-C bonds formed by the addition of the Si-H bond across the carbon-carbon double or triple bond.

Scientific Research Applications

(Bromomethyl)triethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent and a hydride source in organic synthesis. Its ability to participate in hydrosilylation reactions makes it valuable for the synthesis of complex organosilicon compounds.

    Biology: In biological research, it is used to modify surfaces of biomaterials to improve their biocompatibility and functionality.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly in the construction of silicon-containing drug molecules that exhibit unique pharmacological properties.

    Industry: It is used in the production of silicon-based polymers and ceramics, which are essential materials in electronics, coatings, and advanced composites.

Mechanism of Action

The mechanism of action of (Bromomethyl)triethylsilane involves the reactivity of the Si-H bond and the bromomethyl group. The Si-H bond acts as a hydride donor in reduction reactions, transferring hydrogen to other molecules. The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. These reactions are facilitated by the presence of catalysts that activate the Si-H bond or stabilize the transition states.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Similar to (Bromomethyl)triethylsilane, but without the bromomethyl group. It is used primarily as a reducing agent and in hydrosilylation reactions.

    Trimethylsilane: Contains three methyl groups instead of ethyl groups. It is less reactive due to the smaller size of the methyl groups.

    Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups. It is an outstanding radical reducing agent due to its unique structure.

Uniqueness

This compound is unique due to the presence of both the Si-H bond and the bromomethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its ability to undergo both reduction and substitution reactions makes it a versatile reagent in organic synthesis and industrial applications.

Properties

CAS No.

1112-53-4

Molecular Formula

C7H17BrSi

Molecular Weight

209.2 g/mol

IUPAC Name

bromomethyl(triethyl)silane

InChI

InChI=1S/C7H17BrSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3

InChI Key

GNNGICMZKPDEFW-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)CBr

Canonical SMILES

CC[Si](CC)(CC)CBr

Synonyms

(Bromomethyl)triethylsilane

Origin of Product

United States

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